molecular formula C19H13ClF3N3O3S B2765862 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893929-26-5

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2765862
CAS No.: 893929-26-5
M. Wt: 455.84
InChI Key: KIBWIOUDRWXZGY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 4-chlorophenyl group at position 2 and a 4-(trifluoromethyl)benzamide moiety at position 2.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c20-13-5-7-14(8-6-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-1-3-12(4-2-11)19(21,22)23/h1-8H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBWIOUDRWXZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O5S2C_{20}H_{19}ClN_{4}O_{5}S_{2}, and it has a molecular weight of approximately 523.0 g/mol. The structural features include a thieno[3,4-c]pyrazole core and a chlorophenyl group that may influence its biological efficacy.

PropertyValue
Molecular FormulaC20H19ClN4O5S2
Molecular Weight523.0 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
InChIInChI=1S/C20H19ClN4O5S2/c1-3-26(4-2)34(31,32)18-11-5-15(6-12-18)22(28)24-21-19-13-33(29,30)14-20(19)25-27(21)17-9-7-16(23)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)

1. Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could protect erythrocytes from oxidative damage induced by toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole derivatives compared to control groups.

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno[3,4-c]pyrazole with amino-carbonitrile (7a)12 ± 1.03
Thieno[3,4-c]pyrazole with amino carboxamide (7b)0.6 ± 0.16
Thieno[3,4-c]pyrazole with amino-N-(4-chlorophenyl)carboxamide (7f)3.7 ± 0.37

This suggests that the compound may act as a protective agent against oxidative stress in biological systems .

2. Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have been shown to inhibit various inflammatory pathways. Some compounds in this class selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory responses. This inhibition can lead to reduced symptoms in conditions characterized by chronic inflammation .

3. Antimicrobial Activity

The antimicrobial properties of thieno[3,4-c]pyrazole compounds have been explored in various studies. These compounds demonstrate activity against a range of bacterial strains and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

4. Anticancer Activity

Preliminary investigations into the anticancer potential of thieno[3,4-c]pyrazole derivatives have shown promising results against several cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT116). The cytotoxic effects were evaluated using the MTT assay which measures cell viability post-treatment .

The exact mechanism of action for this compound is still under investigation; however, it likely involves interaction with specific molecular targets such as enzymes or receptors linked to inflammatory pathways or oxidative stress responses.

Case Studies

Several studies have highlighted the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Study on Antioxidant Effects : Research conducted on Clarias gariepinus indicated that thieno[3,4-c]pyrazole compounds significantly reduced oxidative damage in erythrocytes exposed to toxic substances .
  • Anti-inflammatory Research : A series of thienopyrazoles demonstrated potent inhibition of PDE7 enzymes in animal models of allergic responses .

Scientific Research Applications

Structural Features

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds with similar structures have been reported to target specific kinases involved in cancer progression.

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of thieno[3,4-c]pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis Overview

The synthesis of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions:

  • Formation of Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving sulfur-containing reagents.
  • Substitution Reactions : The introduction of the chlorophenyl group is often done via nucleophilic substitution.
  • Amide Bond Formation : The final step usually involves coupling reactions to attach the trifluoromethylbenzamide moiety.

Industrial Production Techniques

In industrial settings, advanced techniques such as microwave-assisted synthesis or flow chemistry are employed to enhance yield and efficiency. Optimizing reaction conditions (temperature, pressure) is crucial for ensuring product purity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports examined the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in a mouse model of arthritis. The study found that these compounds reduced swelling and inflammatory markers significantly more than controls.

Case Study 3: Antimicrobial Efficacy

A recent investigation highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The study demonstrated that specific structural modifications improved activity against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

a. Thieno[3,4-c]pyrazol Derivatives

  • N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (): Shares the 5,5-dioxido-thienopyrazole core but differs in substituents:
  • Position 2: 4-Fluorophenyl (vs. 4-chlorophenyl in the target compound).
  • Position 3: Ethanediamide linked to a 4-fluorobenzyl group (vs. trifluoromethyl benzamide).
    • Impact : Fluorine substituents may increase metabolic stability compared to chlorine, while the ethanediamide linker could alter hydrogen-bonding interactions with targets .

b. Triazole Derivatives ():

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: Core: 1,2,4-Triazole (vs. thienopyrazole). Key Features: Sulfonyl groups enhance electron-withdrawing effects, while thione tautomers influence redox properties.

Benzamide-Containing Analogs

  • Diflubenzuron (): Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide. Comparison: Shares a benzamide backbone and chlorophenyl group but lacks the thienopyrazole core. Application: Used as a chitin synthesis inhibitor in pesticides. The target compound’s trifluoromethyl group may enhance lipid solubility, improving membrane penetration .
  • 3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (): Core: Thienopyrazole with a propanamide chain (vs. benzamide). Impact: The shorter aliphatic chain may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Thione-containing analogs (e.g., triazoles in ) show νC=S bands at 1247–1255 cm⁻¹, while the absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism. The target compound’s benzamide group would likely exhibit νC=O near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides .
  • NMR :
    • Aromatic protons in the 4-chlorophenyl and trifluoromethyl benzamide groups would resonate in the δ 7.2–8.0 ppm range, with deshielding effects from electron-withdrawing substituents .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties
Target Compound Thieno[3,4-c]pyrazol 4-Chlorophenyl, CF₃-benzamide High lipophilicity, electron-deficient core
N-(4-Fluorobenzyl)-...ethanediamide Thieno[3,4-c]pyrazol 4-Fluorophenyl, ethanediamide Enhanced metabolic stability
Diflubenzuron Benzoylurea 4-Chlorophenyl, difluorobenzamide Chitin synthesis inhibition
Triazoles [7–9] () 1,2,4-Triazole Sulfonylphenyl, thione Redox-active, tautomer-dependent

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: The synthesis involves constructing the thieno[3,4-c]pyrazole core via cyclization of 4-chlorobenzoic acid derivatives with thiosemicarbazide under controlled temperatures (60–80°C) . Subsequent functionalization with 4-(trifluoromethyl)benzamide requires coupling agents like EDCI/HOBt in anhydrous DMF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Key yield optimization tips:

  • Monitor reaction progress using TLC.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Table 1: Critical Synthesis Steps

StepObjectiveKey Reagents/ConditionsYield Tips
1Core formationThiosemicarbazide, 80°C, 12 hrAvoid over-oxidation
2Trifluoromethyl benzamide couplingEDCI, HOBt, DMF, rt, 24 hrUse molecular sieves
3PurificationSilica gel chromatographyGradient elution

Q. Which spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and trifluoromethyl benzamide groups) and NH peaks (δ 10.5–11.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 498.03 (calculated for C₂₀H₁₄ClF₃N₃O₃S).
  • FT-IR : Look for sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electronic properties. Key steps:

  • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
  • Perform molecular docking (AutoDock Vina) against targets like COX-2 or kinases. Use PyMol for visualization.
  • Validate with MD simulations (AMBER) to assess binding stability over 100 ns trajectories .

Table 2: Key Computational Parameters

ParameterValue/SoftwareRelevance
Basis Set6-31G*Balances accuracy and cost
Docking Scoring FunctionAutoDock VinaBinding affinity prediction
Solvation ModelPBSAAccounts for aqueous environments

Q. How to resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer) may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility Checks : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (MTT vs. ATP-luminescence) .
  • Purity Validation : Use HPLC-DAD (>98% purity) to exclude byproducts.
  • Mechanistic Studies : Perform kinase inhibition profiling (Eurofins KinaseScan) to identify off-target effects .

Q. What strategies optimize reaction kinetics in multi-step syntheses?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) with controlled power (150 W) .
  • Flow Chemistry : Enhances scalability and heat transfer for exothermic steps (e.g., sulfonation).
  • DoE (Design of Experiments) : Use Minitab to vary temperature, solvent ratio, and catalyst loading for Pareto-optimal conditions .

Data Contradiction Analysis Example

Scenario: Conflicting IC₅₀ values in kinase inhibition assays.
Resolution Workflow:

Verify compound stability in DMSO (avoid freeze-thaw cycles).

Re-test with a reference inhibitor (e.g., Staurosporine) as a positive control.

Use SPR (Surface Plasmon Resonance) to measure binding kinetics independently .

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